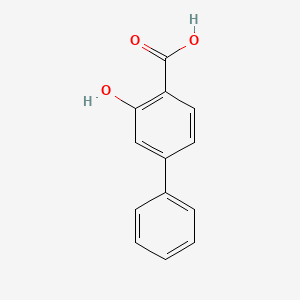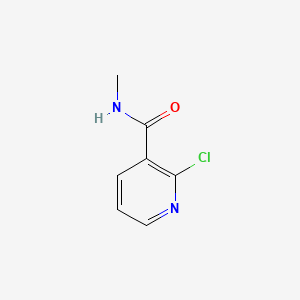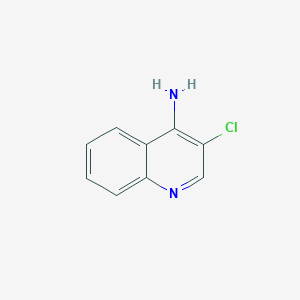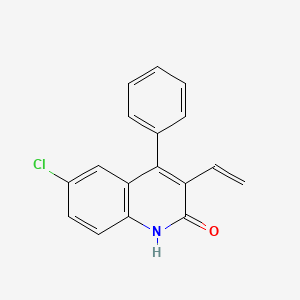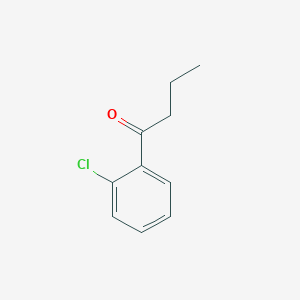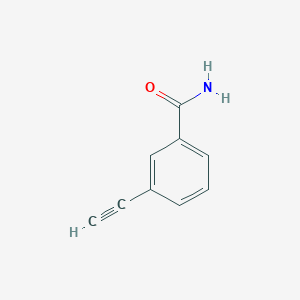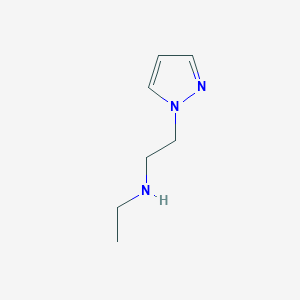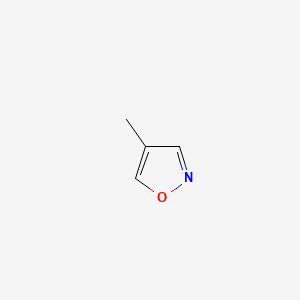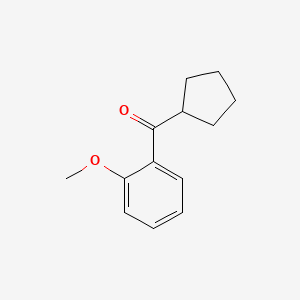![molecular formula C6H5N3O B1601529 1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 94220-42-5](/img/structure/B1601529.png)
1H-pyrazolo[4,3-b]pyridin-7-ol
Overview
Description
1H-Pyrazolo[4,3-b]pyridin-7-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound features a fused ring system consisting of a pyrazole ring and a pyridine ring, with a hydroxyl group attached at the seventh position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 1H-pyrazolo[4,3-b]pyridin-7-ol is the soluble guanylyl cyclase (sGC), a heme-dependent enzyme . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), which is a key secondary messenger involved in various physiological processes.
Mode of Action
This compound acts as an agonist of sGC . It binds to the enzyme in a manner that requires the presence of a reduced heme moiety associated with sGC . This binding stimulates the enzyme, leading to an increase in the production of cGMP .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect various biochemical pathways. One of the key pathways influenced is the cGMP-dependent protein kinase pathway. The elevated cGMP levels lead to the activation of this kinase, which in turn phosphorylates various proteins, leading to their activation or deactivation . For instance, the compound elevates the cGMP-responsive phosphorylation of the protein VASP at Ser 239 .
Result of Action
The result of the action of this compound is the modulation of cellular processes regulated by cGMP. By increasing the levels of cGMP, the compound can influence various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-b]pyridin-7-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 5-aminopyrazole and α,β-unsaturated carbonyl compounds can lead to the formation of the pyrazolopyridine core . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the pyrazolopyridine scaffold .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyrazolopyridines, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
1H-Pyrazolo[4,3-b]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1H-Pyrazolo[4,3-b]pyridin-7-ol can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a different ring fusion pattern, leading to distinct chemical and biological properties.
1H-Pyrazolo[4,3-c]pyridine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
1H-Pyrazolo[1,5-a]pyridine: This compound features a different fusion of the pyrazole and pyridine rings, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific ring fusion and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
1,4-dihydropyrazolo[4,3-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-4-3-8-9-6(4)5/h1-3H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDUJQGKAQGANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548300 | |
| Record name | 1,4-Dihydro-7H-pyrazolo[4,3-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94220-42-5 | |
| Record name | 1,4-Dihydro-7H-pyrazolo[4,3-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

